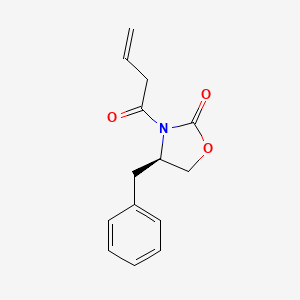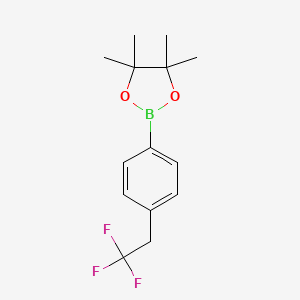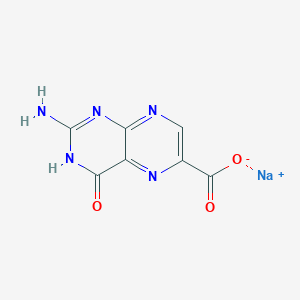
14-Bromo 4'-epi-Daunorubicin Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-Bromo 4’-epi-Daunorubicin Hydrochloride is a derivative of Daunorubicin . Daunorubicin is an anthracycline antibiotic used in the treatment of acute myeloid and lymphocytic leukemia . It has adverse reactions such as cardiotoxicity and bone marrow suppression .
Synthesis Analysis
The synthesis of Daunorubicin involves the use of 19C-labelled diazomethane for the introduction of the label at C-14 in daunomycin and doxorubicin . The selective periodate oxidation of the C-13 diol in 13-dihydro-N-trifluoroacetyldoxorubicin (1), obtained by treatment of 13-dihydro-doxorubicin with trifluoroacetic anhydride followed by hydrolysis of O-trifluoroacetyl groups with methanol, gives the corresponding aldehyde 2 .Molecular Structure Analysis
The molecular formula of 14-Bromo 4’-epi-Daunorubicin Hydrochloride is C27H29BrClNO10 . Its molecular weight is 642.88 g/mol .Chemical Reactions Analysis
Daunorubicin inhibits the synthesis of nucleic acids, both by binding desoxyribonucleic acid and by inhibiting the reproduction of desoxyribonucleic acid and the synthesis of ribonucleic acid in the cell nucleus . As a result, there is an interruption of cell division .Physical And Chemical Properties Analysis
Daunorubicin is the hydrochloride of 4-methoxy 6, 9, 11-trihydroxy 7, 8, 9, 10-tetrahydro (2, 3, 6-tridesoxy 3-amino L-lyxo-1-hexopyranosyl) 7-oxy-9-acetyl 5, 12-naphthacenequinone . The hydrochloride is an orange-red crystalline powder . It is freely soluble in water and in methanol . It is slightly soluble in alcohol and chloroform . It is practically insoluble in acetone .Wirkmechanismus
Daunorubicin is an anthracycline antibiotic and antineoplastic agent . It acts by inhibiting cellular reproduction through interference with DNA replication although it may contribute to the induction of cell death by increasing oxidative stress through the generation of reactive oxygen species and free radicals .
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 14-Bromo 4'-epi-Daunorubicin Hydrochloride involves the bromination of 4'-epi-Daunorubicin followed by hydrochloride salt formation.", "Starting Materials": [ "4'-epi-Daunorubicin", "Bromine", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "4'-epi-Daunorubicin is dissolved in acetic acid and bromine is added dropwise with stirring.", "The reaction mixture is stirred at room temperature for several hours until complete bromination is achieved.", "The excess bromine is quenched with sodium hydroxide and the mixture is extracted with water.", "The aqueous layer is acidified with hydrochloric acid to form the hydrochloride salt of the product.", "The product is isolated by filtration, washed with water, and dried under vacuum." ] } | |
CAS-Nummer |
99530-17-3 |
Produktname |
14-Bromo 4'-epi-Daunorubicin Hydrochloride |
Molekularformel |
C₂₇H₂₈BrNO₁₀·HCl |
Molekulargewicht |
606.423646 |
Synonyme |
(8S-cis)-10-[(3-Amino-2,3,6-trideoxy-α-L-arabino-hexopyranosyl)oxy]-8-(bromoacetyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione Hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one](/img/structure/B1144759.png)


